N-(2-Bromo-3-methylbenzyl)cyclopropanamine

Description

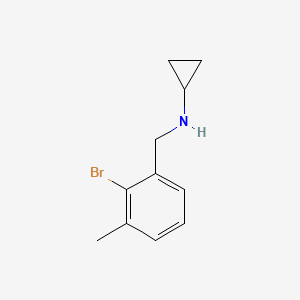

N-(2-Bromo-3-methylbenzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with bromine at the 2-position and a methyl group at the 3-position.

Properties

IUPAC Name |

N-[(2-bromo-3-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-3-2-4-9(11(8)12)7-13-10-5-6-10/h2-4,10,13H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPCYAXDCVLCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-methylbenzyl)cyclopropanamine typically involves the reaction of 2-bromo-3-methylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-methylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a methylbenzylcyclopropanamine.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methylbenzylcyclopropanamine.

Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromo-3-methylbenzyl)cyclopropanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in halogen type, substituent positions, and additional functional groups. Key examples include:

Key Observations:

- Halogen Effects : Bromine at the 2-position (target compound) vs. 3- or 4-position (e.g., ) may influence electronic properties and steric interactions. Bromine’s electron-withdrawing nature could enhance electrophilic reactivity compared to chlorine analogs .

- Hydrochloride Salts : Derivatives like N-(4-Bromobenzyl)cyclopropanamine hydrochloride exhibit improved solubility in polar solvents compared to free amines .

Physicochemical Properties

- Molecular Weight : The target compound (estimated C₁₁H₁₄BrN) has a molecular weight of ~240.14, higher than N-(3-bromobenzyl)cyclopropanamine (226.113) due to the additional methyl group .

- Stability: Benzyl-substituted cyclopropanamines are generally stable under recommended storage conditions but may decompose under heat to release toxic gases (e.g., CO, NOx) .

- Solubility : Hydrochloride salts (e.g., ) exhibit greater aqueous solubility than free bases, critical for pharmaceutical formulations.

Biological Activity

N-(2-Bromo-3-methylbenzyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving cyclopropanation reactions and bromination of the aromatic ring. The presence of the bromine atom and the methyl group on the benzyl moiety may influence its reactivity and biological properties significantly. The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopropane derivatives. For instance, compounds similar to this compound have shown significant activity against various human cancer cell lines. In a study evaluating bis(spiro pyrazolone)cyclopropanes, the IC50 values against different cancer cell lines were determined, showing promising cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4s | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4r | HeLa | 78.72 |

These results indicate that modifications in the cyclopropane structure can enhance anticancer activity, suggesting that this compound may exhibit similar or enhanced effects due to its unique substituents .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Topoisomerase : Compounds structurally related to this cyclopropane have been identified as inhibitors of topoisomerase I (Top1), leading to DNA damage and apoptosis in cancer cells .

- Antioxidant Activity : The presence of halogen substituents can enhance antioxidant properties, potentially reducing oxidative stress in cells and contributing to cytoprotection .

- Antiviral Activity : Some derivatives have shown antiviral properties, indicating a broader spectrum of biological activity that could be explored further .

Case Studies

Several case studies have documented the efficacy of cyclopropane derivatives in preclinical settings:

- Study on Anticancer Activity : A compound structurally similar to this compound was evaluated against human tumor cell lines, demonstrating significant inhibition of cell growth with an observed morphological change indicative of apoptosis .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity of related compounds, finding that they effectively scavenged free radicals in vitro, suggesting a protective role against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.